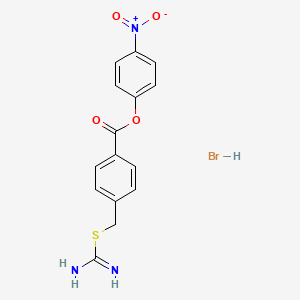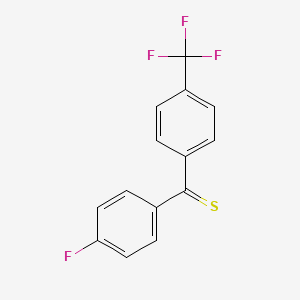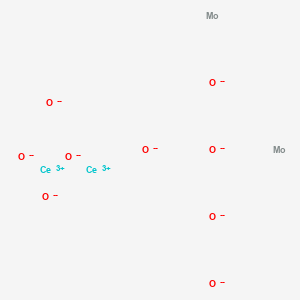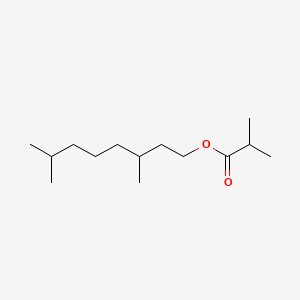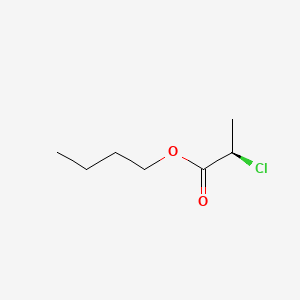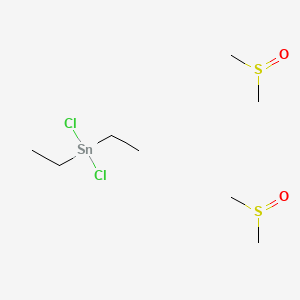
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine. This particular compound is characterized by the presence of tin atoms coordinated with dichlorodiethyl and sulfinylbis(methane) groups, which impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- typically involves the reaction of tin chloride with dichlorodiethyl and sulfinylbis(methane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The dichlorodiethyl and sulfinylbis(methane) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different functional groups.
科学研究应用
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用机制
The mechanism of action of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinylbis(methane) groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Dichlorodimethylstannane: Another organotin compound with different functional groups.
Sulfinylbis(methane): A related compound with similar sulfinyl groups.
Uniqueness
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is unique due to its specific combination of dichlorodiethyl and sulfinylbis(methane) groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
69610-85-1 |
|---|---|
分子式 |
C8H22Cl2O2S2Sn |
分子量 |
404.0 g/mol |
IUPAC 名称 |
dichloro(diethyl)stannane;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2C2H5.2ClH.Sn/c2*1-4(2)3;2*1-2;;;/h2*1-2H3;2*1H2,2H3;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
LBUQMPYPIJGLOA-UHFFFAOYSA-L |
规范 SMILES |
CC[Sn](CC)(Cl)Cl.CS(=O)C.CS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


